molecular formula C15H19NO4 B7340091 3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid

3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid

Cat. No.: B7340091
M. Wt: 277.31 g/mol
InChI Key: SULQGNWOMFYOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid, also known as MMBC, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. MMBC has gained attention in the scientific community due to its potential use in research as a tool to study the effects of cathinones on the brain and behavior.

Mechanism of Action

The exact mechanism of action of 3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid is not well understood, but it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This may contribute to the stimulant effects of cathinones and their potential for abuse.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects on the central nervous system, including increased heart rate, blood pressure, and body temperature. It has also been shown to have effects on behavior, including increased locomotor activity and stereotypy.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid in lab experiments is that it is a synthetic compound, which allows for precise control over the dose and purity of the substance. However, one limitation is that the effects of this compound may not accurately reflect the effects of naturally occurring cathinones, which are found in plants such as khat.

Future Directions

There are several potential future directions for research on 3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid and other cathinones. One area of interest is the potential for these compounds to be used as therapeutics for conditions such as ADHD and depression. Additionally, further research is needed to understand the long-term effects of cathinone use on the brain and behavior. Finally, more studies are needed to investigate the potential for cathinones to be used as tools to study addiction and substance abuse.

Synthesis Methods

3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 3-methoxy-4-methylbenzoyl chloride with methylamine, followed by cyclization with cyclobutanecarboxylic acid. The final product is obtained after purification through chromatography.

Scientific Research Applications

3-[(3-Methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid has been used in several scientific studies to investigate the effects of cathinones on the brain and behavior. In one study, this compound was shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. This suggests that this compound may have potential as a tool to study the mechanisms of addiction and substance abuse.

Properties

IUPAC Name

3-[(3-methoxy-4-methylbenzoyl)-methylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-4-5-10(8-13(9)20-3)14(17)16(2)12-6-11(7-12)15(18)19/h4-5,8,11-12H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULQGNWOMFYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2CC(C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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